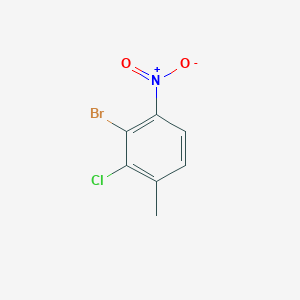
2-Bromo-3-chloro-4-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes bromination and chlorination using bromine and chlorine in the presence of catalysts like iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-chloro-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (nitro, bromo, and chloro), the compound is less reactive towards EAS.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of FeBr3.
Chlorination: Chlorine (Cl2) in the presence of FeCl3.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzene Derivatives: Further substitution reactions yield various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-methyl-1-nitrobenzene finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Sites: The nitro group acts as an electrophilic site, making the compound reactive towards nucleophiles.
Aromatic Ring: The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
Comparison:
- Reactivity: 2-Bromo-3-chloro-4-methyl-1-nitrobenzene has unique reactivity due to the combined effects of bromine, chlorine, methyl, and nitro groups. This makes it distinct from other similar compounds that may lack one or more of these substituents .
- Applications: While similar compounds are used in organic synthesis and industrial applications, the specific combination of substituents in this compound provides unique properties that are exploited in specialized research and industrial processes .
Propriétés
Numéro CAS |
919522-58-0 |
|---|---|
Formule moléculaire |
C7H5BrClNO2 |
Poids moléculaire |
250.48 g/mol |
Nom IUPAC |
3-bromo-2-chloro-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,1H3 |
Clé InChI |
UCORFPLFGUQUJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
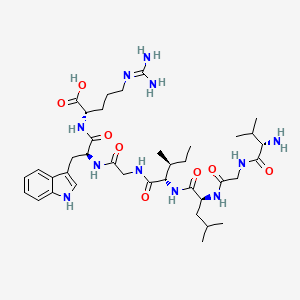

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
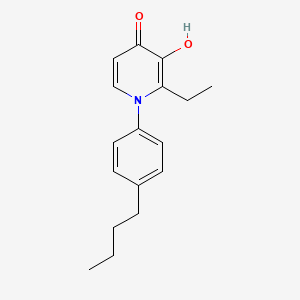
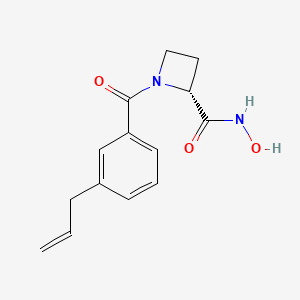
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
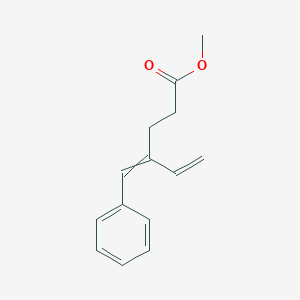
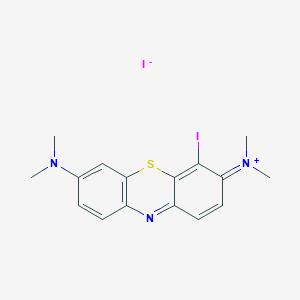
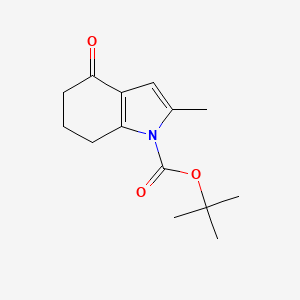

![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
